mAChR M3 Inhibitory Potency: Class-Level Potency Benchmark vs. THPO-4 Lead Compound
The hexahydropyrimidin-2-one class to which the target compound belongs has produced the highly potent mAChR M3 inhibitor THPO-4 (5-benzoyl-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)hexahydropyrimidin-2-one). THPO-4 achieved an IC50 of 3.09 × 10⁻⁹ M against mAChR M3, significantly outperforming the clinical comparator ipratropium bromide and demonstrating selectivity over M2 and nicotinic receptors [1]. The target compound remains untested in this assay, presenting a validated screening opportunity for identifying a structurally distinct backup or follow-up lead with an alternative IP position.
| Evidence Dimension | mAChR M3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | THPO-4: IC50 = 3.09 × 10⁻⁹ M; Ipratropium bromide: higher IC50 (exact value not reported in direct comparison) [1] |
| Quantified Difference | N/A (Class-level inference only; actual difference cannot be quantified until target compound is tested head-to-head). |
| Conditions | In vitro functional assay measuring signal conduction through mAChR3 [1] |
Why This Matters
A validated assay and nanomolar potency benchmark exist within the same scaffold class, enabling immediate structure-activity relationship (SAR) exploration with the target compound to discover a novel, patentable M3 antagonist.
- [1] Nyporko A, Tsymbalyuk O, Voiteshenko I, Starosyla S, Protopopov M, Bdzhola V. Computer-aided design of muscarinic acetylcholine receptor M3 inhibitors: Promising compounds among trifluoromethyl containing hexahydropyrimidinones/thiones. Mol Inform. 2023 Aug;42(8-9):e2300006. View Source
